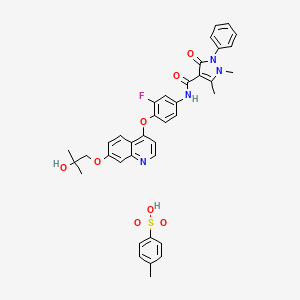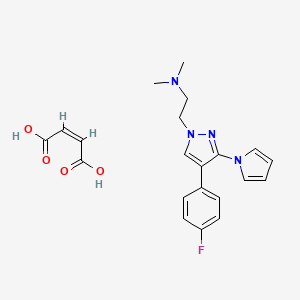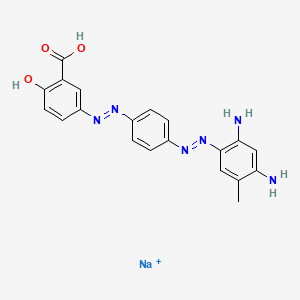
Ningétinib Tosylate
Vue d'ensemble
Description
Ningetinib Tosylate is an orally available inhibitor of the receptor tyrosine kinases c-MET/hepatocyte growth factor receptor (HGFR), vascular endothelial growth factor receptor 2 (VEGFR2 KDR), Axl (UFO), Mer, and Fms-like tyrosine kinase 3 (Flt3; CD135; STK1; FLK2), with antineoplastic activity . Upon administration, Ningetinib Tosylate binds to a variety of kinases, including c-Met, VEGFR2, Axl, Mer, and Flt3, thereby inhibiting their signaling pathways . This inhibits growth, angiogenesis, and metastasis of tumor cells that overexpress these kinases .
Molecular Structure Analysis
Ningetinib Tosylate is a small molecule with the molecular formula C38H37FN4O8S . It is a tyrosine kinase inhibitor, which means it has a structure that allows it to bind to the active sites of tyrosine kinases, inhibiting their activity .Applications De Recherche Scientifique
Ningétinib Tosylate : Analyse complète des applications de recherche scientifique
1. Traitement du cancer du poumon non à petites cellules (CPNPC) Le this compound est principalement étudié comme un inhibiteur de la tyrosine kinase pour le traitement du CPNPC. Des études se sont concentrées sur son efficacité et son profil d’innocuité, en particulier chez les patients présentant des mutations génétiques spécifiques qui les rendent candidats appropriés à ce traitement .
Études d’interactions médicamenteuses : Des recherches ont également été menées sur l’interaction du this compound avec d’autres médicaments, comme le géfitinib. Ces études sont cruciales pour comprendre la pharmacocinétique et assurer une co-administration sûre avec d’autres médicaments .
Analyse des biomarqueurs : Les analyses de biomarqueurs impliquant le this compound ont montré que certaines amplifications et expressions génétiques peuvent prédire les avantages cliniques de l’inhibition du MET, qui est l’une des cibles du ningétinib .
Traitement du carcinome hépatocellulaire avancé : Des essais cliniques ont été menés pour évaluer l’innocuité et l’efficacité préliminaire du this compound combiné au KN046 chez des sujets atteints de carcinome hépatocellulaire avancé, élargissant ainsi ses applications thérapeutiques potentielles au-delà du CPNPC .
Pharmacocinétique et profil d’innocuité : Des études pharmacocinétiques détaillées sont essentielles pour déterminer le schéma posologique approprié pour le this compound. Ces études évaluent l’absorption, la distribution, le métabolisme et l’excrétion du médicament afin d’assurer une efficacité optimale et des effets secondaires minimes .
Enquêtes d’essais cliniques : Le this compound a été étudié dans des essais cliniques, y compris un essai de phase 1 axé sur les patients présentant une mutation du FLT3 comme critère d’inclusion de biomarqueur. Cela met en évidence son potentiel dans les approches de médecine personnalisée .
Mécanisme D'action
Target of Action
Ningetinib Tosylate is a small molecule drug that primarily targets several receptor tyrosine kinases . These include:
- c-MET/Hepatocyte Growth Factor Receptor (HGFR)
- Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)
- Axl
- Mer
- Fms-like Tyrosine Kinase 3 (FLT3)
These targets play key roles in tumor cell proliferation, survival, invasion, and metastasis .
Mode of Action
Upon administration, Ningetinib Tosylate binds to these kinases, thereby inhibiting their signaling pathways . This results in the inhibition of growth, angiogenesis, and metastasis of tumor cells that overexpress these kinases .
Biochemical Pathways
It is known that the drug’s targets are involved in key cellular processes such as cell proliferation, survival, and angiogenesis . By inhibiting these targets, Ningetinib Tosylate disrupts these processes, leading to the inhibition of tumor growth and metastasis .
Pharmacokinetics
It is known that the drug is metabolized to form n-demethylated ningetinib (m1) . The plasma concentration of M1 can drop by more than 80% due to the metabolism of Ningetinib, which might simultaneously increase the tissue concentration of Ningetinib .
Result of Action
The primary result of Ningetinib Tosylate’s action is the inhibition of tumor growth and metastasis . This is achieved by disrupting key cellular processes such as cell proliferation, survival, and angiogenesis .
Action Environment
It has been suggested that drug-drug interactions may affect the pharmacokinetics of ningetinib tosylate . This suggests that the environment, including the presence of other drugs, can influence the action, efficacy, and stability of Ningetinib Tosylate .
Safety and Hazards
Orientations Futures
Ningetinib Tosylate has been investigated in clinical trials for the treatment of non-small cell lung cancer (NSCLC) . The drug interaction of Ningetinib and gefitinib and the mechanism of high plasma exposure of N-demethylated Ningetinib (M1) in NSCLC patients have been studied . The long-term safety and efficacy of Ningetinib combined with gefitinib should be evaluated .
Analyse Biochimique
Biochemical Properties
Ningetinib Tosylate plays a crucial role in biochemical reactions by inhibiting several key receptor tyrosine kinases. It interacts with enzymes and proteins such as c-MET, vascular endothelial growth factor receptor 2, Axl, Mer, and Fms-like tyrosine kinase 3. These interactions inhibit the signaling pathways associated with these kinases, thereby reducing tumor cell proliferation, angiogenesis, and metastasis. The inhibition of these pathways disrupts the growth and survival of tumor cells that overexpress these kinases .
Cellular Effects
Ningetinib Tosylate has profound effects on various types of cells and cellular processes. It inhibits cell proliferation, blocks the cell cycle, and induces apoptosis in cancer cells. Specifically, in acute myeloid leukemia cells with Fms-like tyrosine kinase 3 internal tandem duplication mutations, Ningetinib Tosylate inhibits downstream signaling pathways, including the STAT5, AKT, and ERK pathways. This inhibition leads to reduced cell viability and increased apoptosis, thereby exerting its antitumor effects .
Molecular Mechanism
The molecular mechanism of Ningetinib Tosylate involves its binding to multiple receptor tyrosine kinases, including c-MET, vascular endothelial growth factor receptor 2, Axl, Mer, and Fms-like tyrosine kinase 3. By binding to these kinases, Ningetinib Tosylate inhibits their phosphorylation and subsequent activation of downstream signaling pathways. This inhibition disrupts the signaling cascades that promote tumor cell proliferation, survival, and metastasis. Additionally, Ningetinib Tosylate induces apoptosis by blocking the cell cycle and inhibiting key survival pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ningetinib Tosylate have been observed to change over time. The compound exhibits good stability and maintains its antitumor activity over extended periods. In in vitro studies, Ningetinib Tosylate consistently inhibited cell proliferation and induced apoptosis in cancer cells. In in vivo studies, the compound demonstrated significant antitumor effects in mouse models of acute myeloid leukemia, with results superior to existing clinical drugs .
Dosage Effects in Animal Models
The effects of Ningetinib Tosylate vary with different dosages in animal models. In mouse models of acute myeloid leukemia, higher doses of Ningetinib Tosylate resulted in more pronounced antitumor effects, including reduced tumor growth and increased survival rates. At very high doses, toxic effects were observed, indicating a threshold beyond which the compound may cause adverse effects. These findings highlight the importance of optimizing the dosage to achieve maximum therapeutic benefit while minimizing toxicity .
Metabolic Pathways
Ningetinib Tosylate is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, including CYP1A1, which converts it to N-demethylated ningetinib. This metabolic conversion significantly reduces the plasma concentration of the metabolite while potentially increasing the tissue concentration of Ningetinib Tosylate. The compound’s interaction with these metabolic enzymes influences its pharmacokinetics and overall efficacy .
Transport and Distribution
Ningetinib Tosylate is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution. The compound’s localization and accumulation within tumor tissues contribute to its antitumor activity. Additionally, the transport and distribution of Ningetinib Tosylate are influenced by its interactions with other drugs, which can affect its pharmacokinetics and therapeutic efficacy .
Subcellular Localization
The subcellular localization of Ningetinib Tosylate plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target kinases. This localization is facilitated by specific targeting signals and post-translational modifications that direct Ningetinib Tosylate to its site of action. The compound’s subcellular localization is essential for its ability to inhibit key signaling pathways and exert its antitumor effects .
Propriétés
IUPAC Name |
N-[3-fluoro-4-[7-(2-hydroxy-2-methylpropoxy)quinolin-4-yl]oxyphenyl]-1,5-dimethyl-3-oxo-2-phenylpyrazole-4-carboxamide;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29FN4O5.C7H8O3S/c1-19-28(30(38)36(35(19)4)21-8-6-5-7-9-21)29(37)34-20-10-13-27(24(32)16-20)41-26-14-15-33-25-17-22(11-12-23(25)26)40-18-31(2,3)39;1-6-2-4-7(5-3-6)11(8,9)10/h5-17,39H,18H2,1-4H3,(H,34,37);2-5H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAUYISNCVNUUDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)OC4=C5C=CC(=CC5=NC=C4)OCC(C)(C)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H37FN4O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
728.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1394820-77-9 | |
| Record name | Ningetinib tosylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1394820779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NINGETINIB TOSYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7I5725FES | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Q1: What makes Ningetinib Tosylate a potential anti-cancer drug?
A1: Ningetinib Tosylate shows promise as an anti-cancer drug due to its ability to inhibit multiple receptor tyrosine kinases (RTKs) that are often overexpressed in tumor cells []. Specifically, it targets c-MET/HGFR, VEGFR2/KDR, Axl/UFO, Mer, and Flt3/CD135/ST K1/FLK2 []. These kinases play crucial roles in tumor cell growth, angiogenesis (formation of new blood vessels that supply tumors), and metastasis (spread of cancer to other parts of the body) []. By inhibiting these kinases, Ningetinib Tosylate aims to disrupt these processes and hinder tumor progression.
Q2: How does Ningetinib Tosylate interact with its target kinases?
A2: The abstract states that Ningetinib Tosylate "binds to a variety of kinases" [], suggesting a direct interaction with its target RTKs. While the precise binding mechanism isn't detailed, it's likely that Ningetinib Tosylate occupies the ATP-binding site or a similar critical pocket within the kinase domain, preventing the kinase from binding ATP and subsequently phosphorylating downstream signaling molecules. This inhibition of kinase activity disrupts the signaling cascades responsible for tumor cell proliferation, survival, invasion, and metastasis [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[(1h-1,2,4-Triazol-5-Ylsulfanyl)acetyl]amino}thiophene-3-Carboxamide](/img/structure/B560461.png)

![2-benzyl-5,6,7,8-tetrahydro-4H-[1,2]oxazolo[4,5-d]azepin-3-one;(E)-but-2-enedioic acid](/img/structure/B560463.png)



![2-[5-[(3,4-Dichlorophenyl)methylthio]-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]pyridine](/img/structure/B560470.png)



